molecular formula C20H21N3O2S2 B3001492 N-mesityl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864922-21-4

N-mesityl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B3001492
CAS No.: 864922-21-4
M. Wt: 399.53
InChI Key: KHAVIDLIBNUJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N3O2S2 and its molecular weight is 399.53. The purity is usually 95%.
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Scientific Research Applications

Receptor Antagonism and Molecular Docking Studies

One notable application of thiadiazole derivatives involves their role as potent and selective antagonists for human adenosine A3 receptors. These compounds, through specific structural features such as a methoxy group on the phenyl ring and various N-acetyl or propionyl substitutions, have demonstrated high binding affinity and selectivity towards these receptors. This has implications in understanding receptor functions and in drug development targeting various diseases associated with adenosine A3 receptor activities. Molecular docking studies have furthered the understanding of binding mechanisms, offering insights into drug-receptor interactions and the potential for designing more effective therapeutic agents (Jung et al., 2004).

Anticancer and Antiviral Potentials

Thiadiazole derivatives have also been explored for their anticancer and antiviral activities. For example, certain derivatives have shown selective inhibition of leukemia cell lines and high activity against specific viral strains, highlighting their potential as therapeutic agents in cancer and viral infections (Havrylyuk et al., 2013). This suggests that compounds like N-mesityl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide could be valuable in developing new treatments for these diseases.

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of thiadiazole derivatives are another area of interest. These compounds have been evaluated for their ability to inhibit the growth of various bacteria and fungi, as well as their capacity to act as antioxidants. Such activities are crucial in the search for new antibiotics and compounds that can mitigate oxidative stress, contributing to the treatment and prevention of diseases caused by microbes and oxidative damage (Al-Khazragie et al., 2022).

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-12-9-13(2)18(14(3)10-12)21-17(24)11-26-20-22-19(23-27-20)15-5-7-16(25-4)8-6-15/h5-10H,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAVIDLIBNUJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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